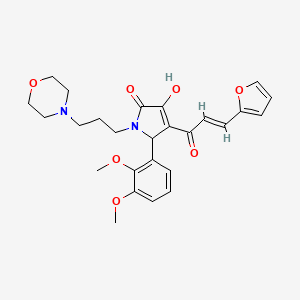
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group on the nitrogen atom. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
作用機序
Target of Action
Compounds similar to N-Methyl-3-fluorobenzylamine Hydrochloride often target monoamine transporters, particularly those for dopamine and norepinephrine .
Mode of Action
These compounds typically act as releasing agents or reuptake inhibitors for monoamines, increasing the concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The increased concentration of monoamines can affect various biochemical pathways, particularly those involved in mood regulation, reward, and executive functions .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
The increased concentration of monoamines can lead to heightened alertness, increased energy, elevated mood, and decreased appetite. It can also result in adverse effects such as insomnia, anxiety, and cardiovascular complications .
Action Environment
Factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds. For example, acidic environments can increase the rate of degradation, while certain substances can interact with the compound, potentially altering its effects .
準備方法
Synthetic Routes and Reaction Conditions
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to crystallization or distillation to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
N-METHYL-3-CHLOROBENZYLAMINE HYDROCHLORIDE: Similar structure but with a chlorine atom instead of fluorine.
N-METHYL-4-FLUOROBENZYLAMINE HYDROCHLORIDE: Fluorine atom at the fourth position instead of the third.
N-METHYL-3-BROMOBENZYLAMINE HYDROCHLORIDE: Bromine atom instead of fluorine.
Uniqueness
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is unique due to the presence of the fluorine atom at the third position, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .
特性
IUPAC Name |
1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXZDQDUZPTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2952967.png)
![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2952970.png)

![2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2952972.png)


![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)


![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
